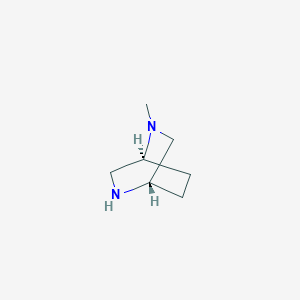
(1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-2-Methyl-2,5-diazabicyclo(222)octane is a bicyclic organic compound that features a diazabicyclo structure This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-diaminobutane with formaldehyde and a suitable acid catalyst to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems allows for the consistent production of high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced amine derivatives.
Substitution: Substituted diazabicyclo compounds with different functional groups.
科学研究应用
(1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. Its bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules.
相似化合物的比较
(1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane can be compared with other diazabicyclo compounds such as:
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane: Similar structure but different stereochemistry.
2,5-Diazabicyclo(2.2.2)octane: Lacks the methyl group, leading to different reactivity and applications.
1,4-Diazabicyclo(2.2.2)octane: Another related compound with distinct properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and binding interactions.
属性
IUPAC Name |
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMUJOQZCMEFY-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H]1CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![trans-Decahydro-[1,5]naphthyridine dihydrochloride](/img/structure/B8190078.png)
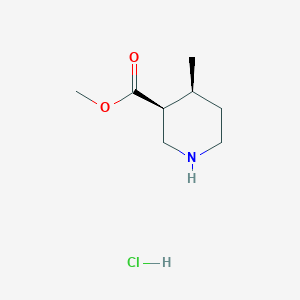
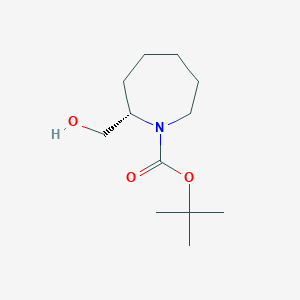
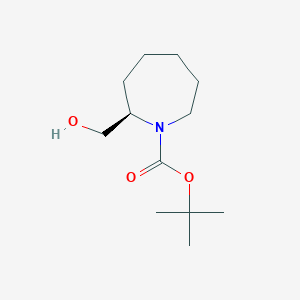

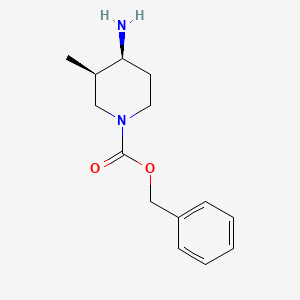
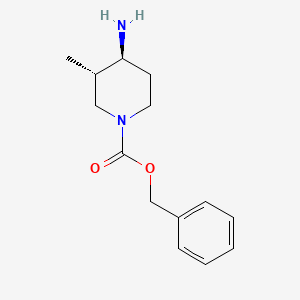
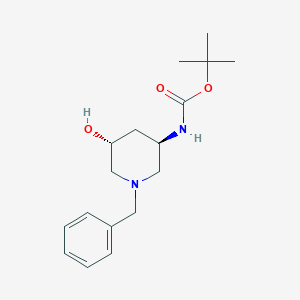

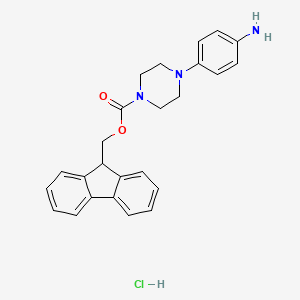
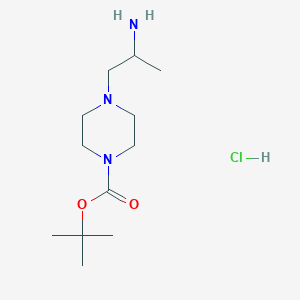
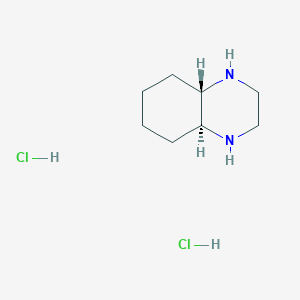
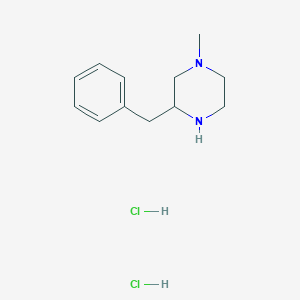
![6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B8190170.png)
